4-Amino-3,5-difluorobenzaldehyde

Description

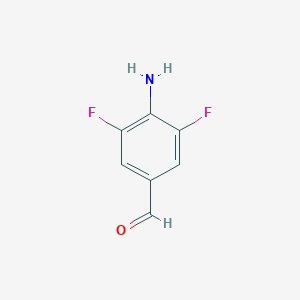

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSELIKSDSNNSTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598260 | |

| Record name | 4-Amino-3,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135564-23-7 | |

| Record name | 4-Amino-3,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-difluorobenzaldehyde, with the CAS number 135564-23-7 , is a fluorinated aromatic aldehyde that serves as a valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an activating amino group and two deactivating fluorine atoms ortho to the aldehyde, imparts distinct reactivity and properties. This guide provides a comprehensive overview of its chemical and physical characteristics, a detailed experimental protocol for its synthesis, and insights into its potential applications, particularly in the realm of drug discovery.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 135564-23-7 | PubChem[1] |

| Molecular Formula | C₇H₅F₂NO | PubChem[1] |

| Molecular Weight | 157.12 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1=C(C=C(C(=C1F)N)F)C=O | PubChem[1] |

| InChI | InChI=1S/C7H5F2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 | PubChem[1] |

| InChIKey | WSELIKSDSNNSTQ-UHFFFAOYSA-N | PubChem[1] |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A common and effective route involves the synthesis of an intermediate, 4-amino-3,5-difluorobenzonitrile, from 4-bromo-2,6-difluoroaniline, followed by the reduction of the nitrile to the corresponding aldehyde.

Step 1: Synthesis of 4-amino-3,5-difluorobenzonitrile

This protocol is adapted from a published procedure for the synthesis of related compounds.[2]

Materials:

-

4-bromo-2,6-difluoroaniline

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Aqueous ammonia (NH₄OH, 18%)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2,6-difluoroaniline (1 eq.) and copper(I) cyanide (3 eq.) in dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 24 hours.

-

After cooling to room temperature, carefully add 18% aqueous ammonia to the reaction mixture.

-

Filter the resulting solution to remove any solid byproducts.

-

Extract the filtrate with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-amino-3,5-difluorobenzonitrile.

Step 2: Reduction of 4-amino-3,5-difluorobenzonitrile to this compound

A common method for the reduction of a nitrile to an aldehyde is the use of diisobutylaluminium hydride (DIBAL-H).

Materials:

-

4-amino-3,5-difluorobenzonitrile

-

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or THF)

-

Anhydrous solvent (e.g., toluene or THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether or other suitable extraction solvent

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-amino-3,5-difluorobenzonitrile (1 eq.) in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).

-

Slowly add a solution of DIBAL-H (typically 1.1 to 1.5 equivalents) to the cooled nitrile solution while maintaining the low temperature.

-

Stir the reaction mixture at the low temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl) at the low temperature.

-

Allow the mixture to warm to room temperature and stir until two clear layers are formed.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization as needed.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis of this compound.

Caption: Synthetic route to this compound.

Applications in Drug Development

While specific, publicly available information on the direct use of this compound in approved drugs is limited, its structural motifs are of significant interest to medicinal chemists. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The amino and aldehyde functionalities provide versatile handles for further chemical modifications and the construction of more complex molecules.

Fluorinated benzaldehydes are key intermediates in the synthesis of various biologically active compounds, including kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The unique electronic properties of the fluorinated and aminated benzene ring in this compound make it an attractive starting material for the design of novel kinase inhibitors.

Signaling Pathway Hypothesis

Given the interest in fluorinated aromatic compounds in kinase inhibitor design, it is plausible that derivatives of this compound could be synthesized to target specific signaling pathways. For instance, a hypothetical inhibitor derived from this scaffold could potentially target a kinase within a cancer-related signaling cascade, such as the MAP kinase or PI3K/Akt pathways.

The following diagram illustrates a hypothetical mechanism of action where a drug derived from this compound inhibits a key kinase in a signaling pathway.

Caption: Hypothetical inhibition of a signaling pathway.

Conclusion

This compound is a specialized chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and materials science industries. Its unique combination of functional groups and fluorine substitution makes it a valuable tool for researchers. The provided synthesis protocol offers a practical approach for its preparation, and the discussion on its potential applications highlights areas for future research and development. As the demand for sophisticated and effective small molecules continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

4-Amino-3,5-difluorobenzaldehyde physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Amino-3,5-difluorobenzaldehyde. It also outlines standard experimental protocols for the determination of key physical characteristics and presents a representative synthetic workflow for a closely related precursor, illustrating a potential pathway to the target molecule.

Core Physical Properties

While comprehensive experimental data for this compound is not widely available in public literature, the following properties have been computed and are documented in chemical databases.

| Physical Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO | PubChem[1] |

| Molecular Weight | 157.12 g/mol | PubChem[1] |

| CAS Number | 135564-23-7 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1=C(C=C(C(=C1F)N)F)C=O | PubChem[1] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the primary physical properties of aromatic aldehydes like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument) containing a heat-transfer fluid (like silicone oil).

-

The apparatus is heated slowly and steadily.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination (Micro Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

A small volume of the liquid is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The tube is attached to a thermometer and heated in a suitable apparatus.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of the substance.

Methodology:

-

A pycnometer (a flask of a known volume) is weighed empty.

-

It is then filled with the substance, and any excess is removed.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.

Solubility Determination

Objective: To determine the extent to which the substance dissolves in various solvents.

Methodology:

-

A known mass of the substance is added to a known volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature.

-

The mixture is agitated until saturation is reached.

-

Any undissolved solid is separated by filtration or centrifugation.

-

The concentration of the dissolved substance in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The solubility is expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).

Synthetic Pathway and Experimental Workflow

The following diagram illustrates the synthesis of 4-amino-3,5-difluorobenzonitrile, which could then be converted to this compound.

Caption: Synthetic workflow for this compound via a nitrile precursor.

References

An In-depth Technical Guide to 4-Amino-3,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3,5-difluorobenzaldehyde, a fluorinated aromatic aldehyde of interest in medicinal chemistry and materials science. The document details its chemical properties, outlines a probable synthetic pathway, and discusses its potential applications, with a focus on its role as a versatile building block in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. The introduction of fluorine atoms and an amino group onto the benzaldehyde scaffold significantly influences its electronic properties, reactivity, and potential biological interactions. While experimentally determined data is scarce in publicly accessible literature, a summary of its key identifiers and computed properties is presented below.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₅F₂NO | [1] |

| Molecular Weight | 157.12 g/mol | [1] |

| CAS Number | 135564-23-7 | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1F)N)F)C=O | [1] |

| InChI Key | WSELIKSDSNNSTQ-UHFFFAOYSA-N | [1] |

| Computed XLogP3-AA | 0.9 | [1] |

| Computed Hydrogen Bond Donor Count | 1 | [1] |

| Computed Hydrogen Bond Acceptor Count | 3 | [1] |

| Computed Rotatable Bond Count | 1 | [1] |

Synthesis and Experimental Protocols

A common precursor for similar compounds is 3,5-difluorobenzonitrile. A potential synthetic pathway could therefore be the nitration of 3,5-difluorobenzaldehyde followed by reduction of the nitro group to an amine. Alternatively, a more direct route could involve the formylation of 2,6-difluoroaniline.

For illustrative purposes, the detailed synthesis of a related precursor, 3,5-difluorobenzaldehyde from 3,5-difluorobenzonitrile, is provided below. This highlights a common method for generating the aldehyde functionality in this class of compounds.

Experimental Protocol: Synthesis of 3,5-Difluorobenzaldehyde from 3,5-Difluorobenzonitrile [2][3]

-

Materials:

-

3,5-difluorobenzonitrile (0.108 mol)

-

Raney alloy (15 g)

-

90% formic acid (150 ml)

-

Hexane

-

Sodium sulfate

-

Water

-

-

Procedure:

-

A mixture of 3,5-difluorobenzonitrile and Raney alloy is refluxed in 90% formic acid for 2 hours.[2][3]

-

The reaction mixture is filtered while hot, and the filter cake is washed with water and then hexane.[2][3]

-

The filtrate is extracted three times with hexane.

-

The combined hexane extracts are washed with water and dried over sodium sulfate.

-

Concentration of the dried solution yields 3,5-difluorobenzaldehyde as a yellow oil.[2][3]

-

Researchers aiming to synthesize the title compound could adapt this reduction methodology, potentially starting from 4-nitro-3,5-difluorobenzonitrile.

Applications in Drug Discovery and Development

Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered acidity of nearby functional groups. While specific biological targets or signaling pathway modulations for this compound have not been explicitly detailed in the available literature, its structure as a substituted benzaldehyde makes it a valuable intermediate for the synthesis of more complex molecules.

Benzaldehyde derivatives are common starting materials for the synthesis of a wide range of heterocyclic compounds and Schiff bases, many of which exhibit biological activity. The presence of the amino group provides a reactive handle for further functionalization, for example, in the construction of pyrimidines, quinazolines, or other nitrogen-containing heterocycles. The difluoro substitution pattern is expected to influence the pharmacokinetic and pharmacodynamic properties of any resulting drug candidates.

Given its structural motifs, this compound could serve as a key building block in the synthesis of inhibitors for various enzyme classes or ligands for a range of receptors. A logical workflow for its utilization in a drug discovery program is outlined below.

References

An In-Depth Technical Guide to the Synthesis of 4-Amino-3,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Amino-3,5-difluorobenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis involves a two-step process commencing with the nitration of 3,5-difluorobenzaldehyde, followed by the selective reduction of the resulting nitro intermediate. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the following two key transformations:

-

Nitration of 3,5-difluorobenzaldehyde: The initial step involves the electrophilic aromatic substitution of 3,5-difluorobenzaldehyde to introduce a nitro group at the C4 position, yielding 3,5-difluoro-4-nitrobenzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. The two fluorine atoms, being ortho, para-directing, and the aldehyde group, being meta-directing, collectively favor the introduction of the nitro group at the position para to the aldehyde and ortho to the fluorine atoms.

-

Selective Reduction of 3,5-difluoro-4-nitrobenzaldehyde: The subsequent step focuses on the chemoselective reduction of the nitro group to an amino group, affording the target molecule, this compound. It is crucial to employ a reduction method that selectively targets the nitro functionality without affecting the aldehyde group.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Nitration of 3,5-difluorobenzaldehyde

| Parameter | Value | Reference |

| Starting Material | 3,5-difluorobenzaldehyde | N/A |

| Product | 3,5-difluoro-4-nitrobenzaldehyde | [1] |

| Nitrating Agent | Concentrated Nitric Acid and Sulfuric Acid | [1] |

| Theoretical Yield | Dependent on scale | N/A |

| Reported Yield | Highly dependent on reaction conditions | [1] |

Table 2: Selective Reduction of 3,5-difluoro-4-nitrobenzaldehyde

| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Metal-based Reduction | Method 3: Sodium Dithionite | Reference |

| Starting Material | 3,5-difluoro-4-nitrobenzaldehyde | 3,5-difluoro-4-nitrobenzaldehyde | 3,5-difluoro-4-nitrobenzaldehyde | [1] |

| Product | This compound | This compound | This compound | N/A |

| Reducing Agent | H₂ gas with Pd/C or Raney Nickel catalyst | Iron (Fe) powder in acetic acid | Sodium dithionite (Na₂S₂O₄) | [1][2] |

| Key Advantage | High efficiency | Cost-effective | Mild reaction conditions | [1][2][3] |

| Potential Side Reaction | Dehalogenation (with some catalysts) | N/A | N/A | [1] |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 3,5-difluoro-4-nitrobenzaldehyde (Nitration)

Materials:

-

3,5-difluorobenzaldehyde

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 3,5-difluorobenzaldehyde to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of cooled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 3,5-difluorobenzaldehyde in sulfuric acid, ensuring the reaction temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate of 3,5-difluoro-4-nitrobenzaldehyde is collected by filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Step 2: Synthesis of this compound (Selective Reduction)

Method A: Catalytic Hydrogenation

Materials:

-

3,5-difluoro-4-nitrobenzaldehyde

-

Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation vessel, dissolve 3,5-difluoro-4-nitrobenzaldehyde in ethanol.

-

Carefully add the Pd/C or Raney Nickel catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Method B: Reduction with Iron in Acetic Acid

Materials:

-

3,5-difluoro-4-nitrobenzaldehyde

-

Iron powder (Fe)

-

Glacial acetic acid

-

Water

-

Ethyl acetate (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

Procedure:

-

In a round-bottom flask, suspend 3,5-difluoro-4-nitrobenzaldehyde and iron powder in a mixture of acetic acid and water.

-

Heat the mixture to reflux with vigorous stirring for a specified period.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the excess iron.

-

Wash the iron residue with ethyl acetate.

-

Combine the filtrate and the washings and carefully neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Mandatory Visualization

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Caption: Synthesis pathway of this compound.

References

Spectroscopic Profile of 4-Amino-3,5-difluorobenzaldehyde: A Technical Guide

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic properties of 4-Amino-3,5-difluorobenzaldehyde, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of experimental spectroscopic data in public-domain literature and databases, this guide utilizes validated computational methods to predict the Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines comprehensive, generalized experimental protocols for acquiring such spectra, offering a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related molecules.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of the amine and fluorine substituents on the benzaldehyde core imparts unique electronic properties and potential for diverse chemical transformations. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its reactions. This guide aims to fill the current gap in available experimental data by providing reliable predicted spectroscopic data and standardized methodologies for its experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational algorithms and provide a strong baseline for experimental verification.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | 9.7 - 9.9 | Singlet | - |

| Aromatic-H | 7.4 - 7.6 | Triplet | ~2-3 (JH-F) |

| Amino-H₂ | 4.5 - 5.5 | Broad Singlet | - |

Note: The chemical shift of the amino protons can vary significantly depending on the solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C=O | 188 - 192 | Triplet | Low (JC-F) |

| C-NH₂ | 145 - 150 | Triplet | Low (JC-F) |

| C-F | 150 - 155 | Doublet of Doublets | High (JC-F), Low (JC-C-F) |

| C-CHO | 120 - 125 | Triplet | Low (JC-F) |

| C-H | 115 - 120 | Doublet | Medium (JC-F) |

Predicted ¹⁹F NMR Data

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-F | -120 to -140 | Multiplet |

Note: The chemical shift is referenced to CFCl₃.

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong |

| C-N Stretch (Amino) | 1250 - 1350 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Predicted Mass Spectrometry Data

Table 5: Predicted Key Mass-to-Charge Ratios (m/z) for this compound under Electron Ionization (EI)

| Fragment | Predicted m/z | Relative Intensity |

| [M]⁺ | 157 | High |

| [M-H]⁺ | 156 | Medium |

| [M-CHO]⁺ | 128 | Medium |

Experimental Protocols

The following sections provide detailed, generalized protocols for the acquisition of spectroscopic data for this compound. These protocols are designed to be adaptable to standard laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard workflow for NMR analysis is depicted below.

NMR analysis workflow from sample preparation to data processing.

3.1.1. ¹H NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: Approximately 5-10 mg/mL.

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16.

-

3.1.2. ¹³C NMR Spectroscopy

-

Solvent and Concentration: As for ¹H NMR.

-

Instrument: 100 MHz or higher frequency for ¹³C.

-

Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on concentration.

-

3.1.3. ¹⁹F NMR Spectroscopy

-

Solvent and Concentration: As for ¹H NMR.

-

Instrument: Spectrometer equipped with a fluorine probe.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment, proton-decoupled.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 64-128.

-

Infrared (IR) Spectroscopy

A typical procedure for solid-state IR analysis is outlined below.

Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

-

Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry (MS)

The following diagram illustrates a general workflow for Electron Ionization Mass Spectrometry.

General workflow for Electron Ionization Mass Spectrometry (EI-MS).

-

Ionization Method: Electron Ionization (EI).

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.

-

Parameters:

-

Electron energy: 70 eV.

-

Mass range: m/z 40-400.

-

Source temperature: 200-250 °C.

-

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on computational predictions. The presented data and experimental protocols are intended to aid researchers in the identification, characterization, and utilization of this important chemical intermediate. Experimental verification of the predicted data is strongly encouraged to further enrich the scientific understanding of this compound.

An In-depth Technical Guide to the Solubility of 4-Amino-3,5-difluorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3,5-difluorobenzaldehyde. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicted solubility based on the compound's structure, general solubility principles for similar molecules, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₇H₅F₂NO.[1] Its structure consists of a benzene ring substituted with an amino (-NH₂) group, two fluorine (-F) atoms, and a formyl (-CHO) group. The presence of these functional groups dictates its chemical and physical properties, including its solubility in various organic solvents. The polar amino and carbonyl groups suggest potential solubility in polar solvents, while the aromatic ring provides nonpolar character.

Quantitative Solubility Data

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Soluble | Aprotic, highly polar solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | C₃H₇NO | High | Soluble | Aprotic, highly polar solvent, similar to DMSO in its solvating properties. |

| Tetrahydrofuran (THF) | C₄H₈O | Intermediate | Moderately Soluble | Aprotic ether with moderate polarity. |

| Acetone | C₃H₆O | Intermediate | Moderately Soluble | Aprotic ketone with intermediate polarity. |

| Ethanol | C₂H₅OH | High | Sparingly to Moderately Soluble | Protic, polar solvent; hydrogen bonding capability may enhance solubility. |

| Methanol | CH₃OH | High | Sparingly to Moderately Soluble | Protic, highly polar solvent; similar to ethanol. |

| Dichloromethane (DCM) | CH₂Cl₂ | Intermediate | Sparingly Soluble | Aprotic solvent with intermediate polarity. |

| Ethyl Acetate | C₄H₈O₂ | Intermediate | Sparingly Soluble | Aprotic ester with intermediate polarity. |

| Toluene | C₇H₈ | Low | Insoluble to Sparingly Soluble | Nonpolar aromatic solvent. |

| Hexane | C₆H₁₄ | Low | Insoluble | Nonpolar aliphatic solvent. |

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure that the solution is saturated. The solid phase should still be present at the bottom of the vial.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vial from the shaker or water bath, ensuring the undissolved solid is not disturbed.

-

Allow the solid to settle.

-

Withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Determination (using HPLC as an example):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While specific, published quantitative solubility data for this compound remains elusive, this guide provides a framework for researchers and drug development professionals to approach its use in solution-based applications. The predicted solubility table offers a starting point for solvent selection, and the detailed experimental protocol provides a robust method for obtaining precise quantitative solubility data in the laboratory. It is recommended that experimental verification of solubility be performed for any application where this parameter is critical.

References

Purity Analysis of 4-Amino-3,5-difluorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Amino-3,5-difluorobenzaldehyde, a key intermediate in pharmaceutical synthesis. The document outlines detailed experimental protocols for various analytical techniques, presents data in a structured format, and includes workflow diagrams for clarity.

Introduction

This compound (C₇H₅F₂NO, CAS No: 135564-23-7) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is of paramount importance as impurities can affect the safety and efficacy of the final drug product. This guide details the application of modern analytical techniques to ensure the quality and consistency of this intermediate.

Analytical Techniques for Purity Assessment

A multi-faceted approach employing various analytical techniques is essential for a thorough purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for structural confirmation and identification of functional groups. Elemental analysis provides confirmation of the empirical formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal method for quantifying the purity of this compound and detecting non-volatile impurities. A reverse-phase method is typically employed.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water. For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of 1 mg/mL is prepared in the mobile phase.

While direct analysis is common, derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance the detection of benzaldehyde and related impurities, especially at trace levels.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile organic impurities that may be present from the synthesis process. Given the polarity of the amino group, derivatization is often necessary to improve chromatographic performance.

Experimental Protocol:

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Sample Preparation: Derivatization of the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

This method is particularly useful for identifying and quantifying residual solvents and starting materials from the synthesis. The mass spectra obtained can be compared against spectral libraries for positive identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H NMR and ¹³C NMR are utilized.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

¹H NMR: The spectrum is expected to show signals for the aldehyde proton, the aromatic protons, and the amine protons. The coupling patterns and chemical shifts provide detailed structural information.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F couplings), and the carbon atoms of the benzene ring.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its identity.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Expected Absorptions:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

-

C=O stretching of the aldehyde (around 1680-1700 cm⁻¹).

-

C-F stretching (around 1100-1300 cm⁻¹).

-

Aromatic C=C stretching (around 1450-1600 cm⁻¹).

-

Elemental Analysis

Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, nitrogen, and fluorine in the sample, which is then compared with the theoretical values calculated from the empirical formula.

Data Presentation

The quantitative data obtained from the purity analysis is summarized in the following tables for clarity and easy comparison.

Table 1: HPLC Purity Profile of this compound

| Component | Retention Time (min) | Area (%) | Specification |

| This compound | 8.5 | 99.8 | ≥ 99.5% |

| Impurity A | 6.2 | 0.1 | ≤ 0.2% |

| Impurity B | 9.8 | 0.05 | ≤ 0.1% |

| Unknown Impurities | - | 0.05 | ≤ 0.1% |

Table 2: GC-MS Analysis of Volatile Impurities

| Impurity | Retention Time (min) | Concentration (ppm) | Specification (ppm) |

| Residual Solvent (e.g., Toluene) | 5.1 | < 50 | ≤ 890 |

| Starting Material (e.g., 2,6-difluoroaniline) | 7.3 | < 100 | ≤ 200 |

Table 3: Elemental Analysis Data

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 53.51 | 53.48 |

| Hydrogen (H) | 3.21 | 3.23 |

| Nitrogen (N) | 8.91 | 8.89 |

| Fluorine (F) | 24.18 | 24.15 |

Visualized Workflows

The following diagrams illustrate the experimental workflows for the key analytical techniques described.

Caption: Workflow for HPLC Purity Analysis.

Caption: Workflow for GC-MS Analysis of Volatile Impurities.

Caption: Logical Relationship of Analytical Techniques for Purity Assessment.

Conclusion

The purity of this compound is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile of the compound. The methods outlined in this guide are robust and can be adapted for routine quality control, ensuring the material meets the stringent requirements of the pharmaceutical industry.

References

A Comprehensive Technical Guide to the Safe Handling of 4-Amino-3,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-difluorobenzaldehyde is a substituted aromatic aldehyde of interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical compounds. Its unique substitution pattern, featuring both activating amino and deactivating fluorine groups on the benzene ring, makes it a versatile intermediate. However, the presence of these functional groups also necessitates careful consideration of its potential hazards. This guide provides a detailed overview of the anticipated safety and handling protocols for this compound, based on data from its structural analogs.

Hazard Identification

Based on analogous compounds, this compound is anticipated to be a combustible solid that may cause skin, eye, and respiratory irritation. Ingestion and skin contact may be harmful.[3]

Table 1: GHS Hazard Classification (Anticipated)

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Potential Health Effects:

-

Inhalation: May cause respiratory irritation.[3]

-

Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[3]

-

Eye Contact: Can cause serious eye irritation.[3]

-

Ingestion: May be harmful if swallowed.[3]

Physical and Chemical Properties

While specific experimental data for this compound is limited, the following table summarizes its known and predicted properties.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₅F₂NO |

| CAS Number | 135564-23-7 |

| Appearance | Solid (Anticipated) |

| Odor | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | No data available |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on data for analogous compounds.[1][2][4]

Table 3: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |

Firefighting Measures

While not considered a significant fire risk, containers of this compound may burn.[3]

Table 4: Firefighting Guidance

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2] |

| Specific Hazards | May emit poisonous and corrosive fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2] |

Accidental Release Measures

In the case of a spill, proper containment and cleanup are essential to prevent exposure and environmental contamination.

Table 5: Accidental Release Procedures

| Action | Protocol |

| Personal Precautions | Avoid all personal contact, including inhalation of dust. Wear appropriate personal protective equipment (PPE). Evacuate unnecessary personnel from the area.[3][4] |

| Environmental Precautions | Prevent the material from entering drains or waterways.[1][2] |

| Cleanup Methods | For minor spills, use dry cleanup procedures such as sweeping or vacuuming. Avoid generating dust. Place the collected material in a suitable, labeled container for disposal. For major spills, alert emergency responders.[4][5] |

Handling and Storage

Proper handling and storage practices are critical for maintaining the integrity of the compound and ensuring laboratory safety.

Table 6: Handling and Storage Recommendations

| Aspect | Guideline |

| Handling | Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid the formation of dust and aerosols. Use non-sparking tools. Wash hands thoroughly after handling.[1][2] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1][2] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are vital for minimizing exposure.

Table 7: Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[1][4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][4] |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[1] |

Visualizations

Experimental Workflow: Safe Handling of a Chemical Powder

Caption: Standard workflow for safely handling a potentially hazardous chemical powder.

Logical Relationship: Emergency Response to a Chemical Spill

Caption: Decision-making process for responding to a chemical spill in a laboratory setting.

References

A Technical Guide to 4-Amino-3,5-difluorobenzaldehyde for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-difluorobenzaldehyde is a fluorinated aromatic aldehyde that serves as a critical building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring an activating amino group and two deactivating fluorine atoms ortho and meta to the aldehyde, imparts distinct reactivity and properties that are highly valuable in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the commercial availability, key physicochemical properties, and synthetic applications of this compound, with a focus on its utility for researchers in drug discovery and development.

Commercial Availability and Physicochemical Properties

This compound, identified by CAS number 135564-23-7, is available from a range of commercial chemical suppliers.[1][2][3] The quality and purity of the material can vary between suppliers, and it is essential for researchers to consult the technical data sheets and certificates of analysis provided by the vendor. A summary of key physicochemical data is presented below.

| Property | Value | Source |

| CAS Number | 135564-23-7 | PubChem[3] |

| Molecular Formula | C₇H₅F₂NO | PubChem[3] |

| Molecular Weight | 157.12 g/mol | PubChem[3] |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Purity | >95% (typical) | - |

| Solubility | - | - |

Note: Data on appearance, melting point, boiling point, and solubility are not consistently provided across public sources and should be obtained from the supplier's specific documentation.

Spectroscopic Data

Spectroscopic data is crucial for the verification of the identity and purity of this compound. While specific spectra should be obtained from the supplier, typical analytical techniques used for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and molecular weight of the substance.[1]

Experimental Protocols: Synthesis of Schiff Bases

A common and important application of this compound is in the synthesis of Schiff bases (imines). These compounds are formed through the condensation reaction between the primary amino group of the benzaldehyde and a carbonyl group of another molecule, or vice versa. Schiff bases are versatile intermediates in organic synthesis and are known to exhibit a wide range of biological activities.

General Procedure for Schiff Base Formation:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Addition of Carbonyl Compound: To the solution, add the desired aldehyde or ketone (1 equivalent).

-

Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction mixture.

-

Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product can be isolated by cooling the reaction mixture to induce precipitation. The resulting solid is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the pure Schiff base.

The synthesis of Schiff bases from various amino compounds and aldehydes is a well-established methodology.[4][5][6][7]

Applications in Drug Discovery and Medicinal Chemistry

The unique electronic properties conferred by the fluorine and amino substituents make this compound a valuable scaffold in the design of novel therapeutic agents. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The amino group provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular libraries. This compound is a key intermediate for the synthesis of various heterocyclic compounds and other complex molecules with potential biological activity.[8][9][10]

Logical Workflow for Utilizing this compound in a Research Setting

References

- 1. 135564-23-7|this compound|BLD Pharm [bldpharm.com]

- 2. parchem.com [parchem.com]

- 3. This compound | C7H5F2NO | CID 19349132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Medires [mediresonline.org]

- 5. Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

Methodological & Application

Application Notes: The Strategic Use of 4-Amino-3,5-difluorobenzaldehyde in the Synthesis of Potent IRAK4 Inhibitors

Introduction

4-Amino-3,5-difluorobenzaldehyde is a key synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. The presence of fluorine atoms ortho to the amino group significantly influences the electronic properties and conformational preferences of the molecule, making it a valuable building block for designing targeted therapeutics. These fluorine substitutions can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles of the final drug candidates. This document outlines the application of this compound in the synthesis of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, providing detailed protocols and biological data.

Application in IRAK4 Inhibition

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response. It is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer. Consequently, the development of small molecule inhibitors of IRAK4 is a major focus of drug discovery efforts.

The 2,6-difluorophenylamino motif, derived from this compound, has been identified as a critical pharmacophore for potent IRAK4 inhibition. The fluorine atoms can engage in favorable interactions within the ATP-binding pocket of the kinase, contributing to high binding affinity and selectivity.

Quantitative Data Summary

Derivatives of this compound have demonstrated significant inhibitory activity against IRAK4. The following table summarizes the biological data for a representative pyrazolopyrimidine-based IRAK4 inhibitor synthesized from this starting material.

| Compound ID | Structure | Target | IC50 (nM) |

| Example 74 | 1-(2,6-difluorobenzyl)-N-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | IRAK4 | 120 |

Experimental Protocols

Synthesis of 1-(2,6-difluorobenzyl)-N-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Example 74)

This protocol details the synthesis of a potent IRAK4 inhibitor starting from this compound. The key step involves a reductive amination to introduce the difluorobenzyl moiety.

Step 1: Reductive Amination of this compound

-

Materials: this compound, an appropriate amine (e.g., ethylamine), a reducing agent (e.g., sodium triacetoxyborohydride), and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve this compound (1 equivalent) and the amine (1.2 equivalents) in the solvent.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-substituted 2,6-difluoroaniline derivative.

-

Step 2: Synthesis of the Pyrazolopyrimidine Core

The N-substituted 2,6-difluoroaniline derivative is then used to construct the final pyrazolopyrimidine inhibitor through a multi-step synthesis, which typically involves:

-

Reaction with a pyrazole precursor to form an intermediate.

-

Cyclization to form the pyrazolo[3,4-d]pyrimidine ring system.

-

Further functionalization as needed to obtain the final compound.

A detailed, step-by-step synthesis of a similar pyrazolopyrimidine core can be found in the literature, often within patent filings such as WO2014108942A1.

Visualizations

Signaling Pathway of IRAK4 in Innate Immunity

Caption: IRAK4 signaling cascade and point of inhibition.

Experimental Workflow for IRAK4 Inhibitor Synthesis

Caption: Synthetic route to an IRAK4 inhibitor.

Structure-Activity Relationship (SAR) Logic

Caption: Key structural features for IRAK4 inhibition.

Application Notes and Protocols: Reaction of 4-Amino-3,5-difluorobenzaldehyde with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of Schiff bases (imines) through the condensation reaction of primary amines with carbonyl compounds is a fundamental transformation in organic chemistry.[1][2] 4-Amino-3,5-difluorobenzaldehyde is a particularly interesting starting material in this context, primarily due to the influence of its fluorine substituents. The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3] Consequently, Schiff bases derived from this compound are valuable intermediates in the synthesis of novel therapeutic agents, particularly as kinase inhibitors for anticancer therapies.[4][5][6] These compounds also find applications in the development of antimicrobial agents and advanced materials.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of this compound, forming a hemiaminal intermediate. This is typically the rate-determining step. Subsequent acid- or base-catalyzed dehydration of the hemiaminal yields the final imine product and a molecule of water. The reaction is reversible, and to drive it to completion, the removal of water is often necessary, which can be achieved by azeotropic distillation or the use of a dehydrating agent.

Applications in Drug Development

Schiff bases derived from this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The planar structure of the imine bond and the electron-withdrawing nature of the fluorine atoms can contribute to effective binding within the ATP-binding pocket of various kinases, leading to their inhibition. This can disrupt downstream signaling pathways that promote tumor cell proliferation and survival.

For instance, many kinase inhibitors target pathways involving receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, as well as intracellular kinases such as those in the MAPK and PI3K/AKT signaling cascades. By inhibiting these kinases, Schiff base derivatives can effectively block oncogenic signaling and induce apoptosis in cancer cells.

Experimental Protocols

Two primary methods for the synthesis of Schiff bases from this compound are presented below: a conventional solution-phase method and a solvent-free mechanochemical method.

Protocol 1: Conventional Synthesis in Ethanol

This protocol describes a general procedure for the synthesis of N-aryl and N-alkyl imines of this compound in ethanol, often with catalytic acid.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, 4-fluoroaniline, propylamine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard workup and purification equipment (rotary evaporator, filtration apparatus, recrystallization solvents)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

-

To this solution, add the primary amine (1.0 - 1.1 eq.).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-

If the product does not precipitate, reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane).

Protocol 2: Solvent-Free Mechanochemical Synthesis

This method is an environmentally friendly and often more efficient alternative to solution-phase synthesis.

Materials:

-

This compound

-

Appropriate primary amine

-

Mortar and pestle or a ball mill

-

Spatula

Procedure:

-

Place equimolar amounts of this compound and the primary amine into a mortar.

-

Grind the mixture vigorously with a pestle for 10-20 minutes at room temperature.

-

The reaction progress can be monitored by observing changes in the physical state of the mixture (e.g., color change, formation of a solid or oil).

-

The resulting product is often of high purity. If necessary, it can be further purified by washing with a non-polar solvent (like hexane) to remove any unreacted starting material or by recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of Schiff bases from this compound with various primary amines.

Table 1: Reaction Conditions and Yields

| Primary Amine | Method | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Aniline | Conventional | 4 | ~85-95 | Not Reported |

| 4-Fluoroaniline | Conventional | 3 | ~90-98 | Not Reported |

| 4-Methoxyaniline | Conventional | 3 | ~90-98 | Not Reported |

| Propylamine | Conventional | 5 | ~70-85 | Not Reported |

| Aniline | Mechanochemical | 0.25 | >95 | Not Reported |

| 4-Fluoroaniline | Mechanochemical | 0.25 | >95 | Not Reported |

Table 2: Spectroscopic Data for a Representative N-Aryl Schiff Base

| Spectroscopic Data | N-(4-methoxyphenyl)-1-(4-amino-3,5-difluorophenyl)methanimine |

| ¹H NMR (CDCl₃, δ ppm) | ~8.3 (s, 1H, -CH=N-), ~7.2-7.8 (m, Ar-H), ~6.9 (d, Ar-H), ~4.5 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~160 (C=N), ~158 (Ar-C-O), ~150-155 (Ar-C-F), ~145 (Ar-C-N), ~114-130 (Ar-C), ~55 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~3400-3300 (N-H), ~1620 (C=N), ~1510-1600 (C=C), ~1250 (C-F) |

| MS (m/z) | Calculated for C₁₄H₁₂F₂N₂O: 274.09. Found: [M+H]⁺ 275.10 |

Table 3: Spectroscopic Data for a Representative N-Alkyl Schiff Base

| Spectroscopic Data | N-propyl-1-(4-amino-3,5-difluorophenyl)methanimine |

| ¹H NMR (CDCl₃, δ ppm) | ~8.1 (t, 1H, -CH=N-), ~7.1-7.3 (m, Ar-H), ~4.4 (br s, 2H, -NH₂), ~3.5 (t, 2H, -N-CH₂-), ~1.7 (sextet, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~162 (C=N), ~150-155 (Ar-C-F), ~145 (Ar-C-N), ~110-125 (Ar-C), ~62 (-N-CH₂-), ~24 (-CH₂-), ~11 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3400-3300 (N-H), ~2960 (C-H), ~1630 (C=N), ~1520-1600 (C=C), ~1240 (C-F) |

| MS (m/z) | Calculated for C₁₀H₁₂F₂N₂: 198.10. Found: [M+H]⁺ 199.11 |

Visualizations

Caption: General reaction mechanism for Schiff base formation.

Caption: Experimental workflow for Schiff base synthesis.

Caption: Role of Schiff base derivatives as kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. Synthesis and Characterization of novel 6-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimidin-2-ol - IJPRS [ijprs.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes: The Versatility of 4-Amino-3,5-difluorobenzaldehyde in Heterocyclic Synthesis

Introduction

4-Amino-3,5-difluorobenzaldehyde is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique trifunctional nature—possessing a reactive aldehyde group, a nucleophilic amino group, and an electron-deficient aromatic ring due to the two fluorine atoms—makes it an ideal precursor for constructing complex molecular architectures. The fluorine substituents significantly influence the molecule's reactivity and can impart desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity in the final drug candidates. These characteristics make fluorinated heterocycles highly sought after in medicinal chemistry and drug development.

This document provides detailed application notes and exemplary protocols for the synthesis of various classes of heterocyclic compounds, including pyridines, pyrimidines, and quinolines, using this compound as a key starting material.

Key Synthetic Strategies

The primary reaction pathways leveraging this compound include:

-

Multicomponent Reactions (MCRs): The aldehyde functionality is perfectly suited for one-pot MCRs, where three or more reactants combine to form a complex product, offering high atom economy and efficiency. This is a prominent strategy for synthesizing highly substituted pyridines.

-

Condensation with Active Methylene Compounds: The Knoevenagel condensation of the aldehyde group with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) is a key initial step. The resulting product can then undergo subsequent cyclization to form various heterocycles.[1][2]

-

Condensation with Binucleophiles: The reaction of the aldehyde with compounds containing two nucleophilic centers, such as amidines or guanidine, is a classical and effective method for constructing six-membered heterocyclic rings like pyrimidines.[3][4][5]

-

Intramolecular Cyclization: The amino group can participate in intramolecular cyclization reactions, often after an initial intermolecular reaction at the aldehyde site, leading to the formation of fused ring systems like quinolines.

Exemplary Synthetic Applications & Protocols

Synthesis of Substituted 2-Amino-6-sulfanylpyridines

Highly substituted pyridines are privileged scaffolds in medicinal chemistry. A one-pot, three-component reaction between this compound, an active methylene compound like malononitrile, and a thiol can efficiently produce functionalized pyridine derivatives.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine synthesis [organic-chemistry.org]

- 4. bu.edu.eg [bu.edu.eg]

- 5. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

Application Notes and Protocols for Condensation Reactions with 4-Amino-3,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for condensation reactions involving 4-amino-3,5-difluorobenzaldehyde, a versatile building block in the synthesis of novel compounds with potential applications in drug discovery and materials science. The fluorinated aromatic amine and aldehyde functionalities make it a valuable precursor for the generation of diverse molecular architectures, particularly Schiff bases and products of Knoevenagel condensation.

Introduction to Condensation Reactions

Condensation reactions are a fundamental class of organic reactions where two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. In the context of this compound, two primary types of condensation reactions are of significant interest: Schiff base formation and Knoevenagel condensation.

Schiff Base Formation: This reaction involves the condensation of the primary amino group of this compound with a carbonyl compound (an aldehyde or ketone), or the condensation of the aldehyde group with a primary amine. The resulting compounds, known as Schiff bases or imines, contain a carbon-nitrogen double bond. These derivatives are widely studied for their potential biological activities, including antimicrobial and anticancer properties.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde group of this compound with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile or barbituric acid. This reaction is a powerful tool for carbon-carbon bond formation and leads to the synthesis of α,β-unsaturated compounds, which are important intermediates in the production of pharmaceuticals and fine chemicals.[1][2]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases (imines) by reacting this compound with various primary amines.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, substituted anilines, alkylamines)

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

-

To this solution, add 1.0 equivalent of the desired primary amine.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Purify the Schiff base by recrystallization from a suitable solvent (e.g., ethanol).

-

Dry the purified crystals in a vacuum oven.

Quantitative Data:

| Reactant 2 (Primary Amine) | Product (Schiff Base) | Yield (%) | Melting Point (°C) | Analytical Data |

| p-aminophenol | N-(4-hydroxybenzylidene)-4-amino-3,5-difluorobenzaniline | >90% (estimated) | Not Reported | IR, ¹H NMR, ¹³C NMR |

| Aniline | N-(phenyl)-1-(4-amino-3,5-difluorophenyl)methanimine | >90% (estimated) | Not Reported | IR, ¹H NMR, ¹³C NMR |

Note: Yields and melting points are highly dependent on the specific primary amine used and the reaction conditions. The provided data is based on high-yielding Schiff base syntheses with similar aromatic aldehydes.[3]

Protocol 2: General Knoevenagel Condensation of this compound

This protocol outlines a general procedure for the Knoevenagel condensation of this compound with active methylene compounds.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)

-

Ethanol or a water/glycerol mixture

-

Base catalyst (e.g., piperidine, ammonium acetate, or a heterogeneous catalyst)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, hexane/ethyl acetate mixture)

Procedure:

-

To a round-bottom flask, add 1.0 equivalent of this compound and 1.1 equivalents of the active methylene compound.

-

Add the solvent of choice (e.g., ethanol or a 1:1 mixture of water and glycerol).

-

Add a catalytic amount of the base (e.g., a few drops of piperidine or 10 mol% of ammonium acetate).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for the appropriate time (typically ranging from 5 minutes to 24 hours).

-

Monitor the reaction by TLC.

-

If a precipitate forms upon completion, collect the product by vacuum filtration.

-

Wash the solid with a cold solvent (e.g., water or ethanol).

-

Purify the product by recrystallization from a suitable solvent system.

-

Dry the purified product under vacuum.

Quantitative Data:

Specific quantitative data for Knoevenagel condensations with this compound is limited in the available literature. The following table presents data from reactions with analogous benzaldehydes to provide an expected range of results.

| Active Methylene Compound | Catalyst | Solvent | Yield (%) | Product Characterization |